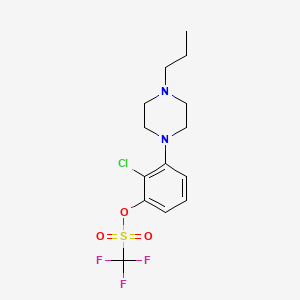
2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentenone ring, a difluorophenyl group, and a propyl chain, with an oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentenone Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Difluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the cyclopentenone ring is reacted with a difluorobenzene derivative in the presence of a Lewis acid catalyst.
Addition of the Propyl Chain: The propyl group can be introduced via an alkylation reaction using a suitable alkyl halide.
Formation of the Oxime: The final step involves the conversion of the ketone group in the cyclopentenone ring to an oxime using hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Addition: The cyclopentenone ring can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require Lewis acids or strong acids as catalysts.
Addition: Nucleophilic addition reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Addition: Adducts formed by the addition of nucleophiles to the cyclopentenone ring.
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. The difluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The cyclopentenone ring can undergo Michael addition reactions with nucleophiles, potentially modifying the activity of enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopenten-1-one, 2-phenyl-3-propyl-, oxime: Lacks the difluorophenyl group, resulting in different chemical properties and biological activity.
2-Cyclopenten-1-one, 2-(3,4-dichlorophenyl)-3-propyl-, oxime: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions with biological targets.
2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-methyl-, oxime: Has a methyl group instead of a propyl group, influencing its steric and electronic properties.
Uniqueness
The presence of the difluorophenyl group in 2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
890304-51-5 |
|---|---|
Molekularformel |
C14H15F2NO |
Molekulargewicht |
251.27 g/mol |
IUPAC-Name |
(NZ)-N-[2-(3,4-difluorophenyl)-3-propylcyclopent-2-en-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H15F2NO/c1-2-3-9-5-7-13(17-18)14(9)10-4-6-11(15)12(16)8-10/h4,6,8,18H,2-3,5,7H2,1H3/b17-13- |
InChI-Schlüssel |
QRKSHQQCYXGMHS-LGMDPLHJSA-N |
Isomerische SMILES |
CCCC1=C(/C(=N\O)/CC1)C2=CC(=C(C=C2)F)F |
Kanonische SMILES |
CCCC1=C(C(=NO)CC1)C2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene](/img/structure/B12602209.png)
![7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL](/img/structure/B12602220.png)
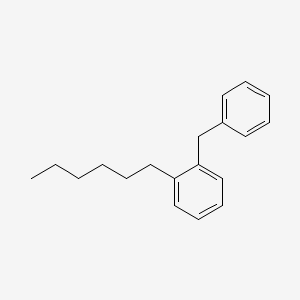
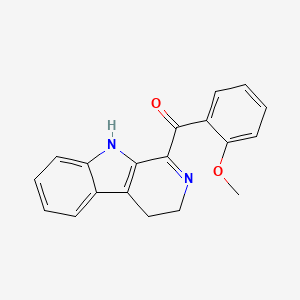
![2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl-](/img/structure/B12602241.png)
![{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol](/img/structure/B12602244.png)
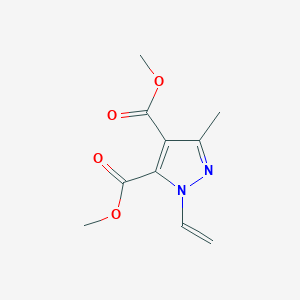
![N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602257.png)
![7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12602263.png)
![N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12602276.png)
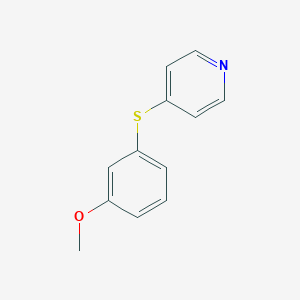
![{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B12602288.png)
![4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602296.png)
